
2,2'-Bi-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bi-1,3-dithiane is an organic compound with the molecular formula C₈H₁₄S₄ It is a dimer of 1,3-dithiane, a six-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-Bi-1,3-dithiane can be synthesized through the reaction of 1,3-dithiane with various reagents. One common method involves the condensation of carbonyl compounds with propane-1,3-dithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields high amounts of the desired product.
Industrial Production Methods: Industrial production of 2,2’-Bi-1,3-dithiane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bi-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Substitution: Nucleophiles such as organolithium reagents can substitute the hydrogen atoms in the ring, leading to various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,2’-Bi-1,3-dithiane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-Bi-1,3-dithiane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways in chemical reactions . The compound’s ability to undergo reversible oxidation and reduction also plays a crucial role in its reactivity and applications .
Comparación Con Compuestos Similares
1,3-Dithiane: A precursor to 2,2’-Bi-1,3-dithiane, used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another sulfur-containing ring compound with different reactivity and applications.
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
Uniqueness: 2,2’-Bi-1,3-dithiane is unique due to its dimeric structure, which imparts distinct chemical properties compared to its monomeric counterparts. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
21875-49-0 |
|---|---|
Fórmula molecular |
C8H14S4 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
2-(1,3-dithian-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2 |
Clave InChI |
FPOILGJQKDBPMS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



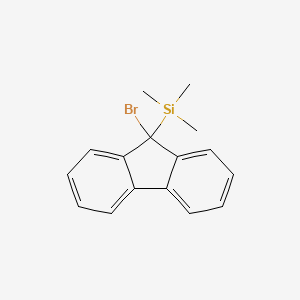
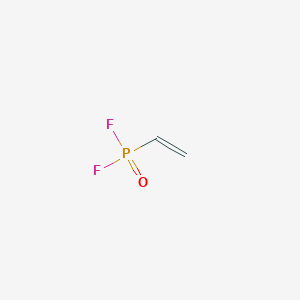
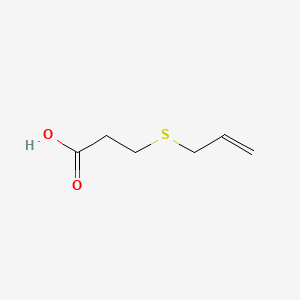
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
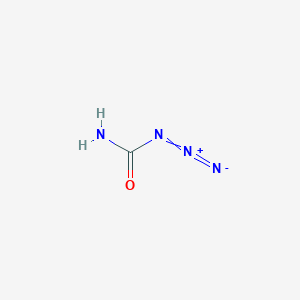
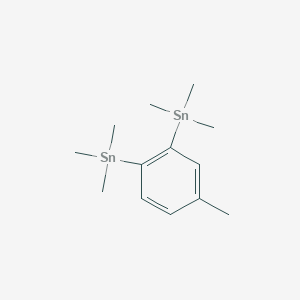
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
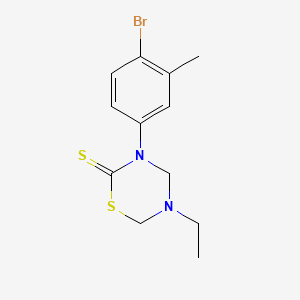
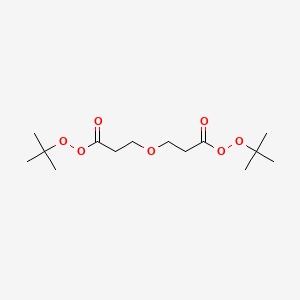
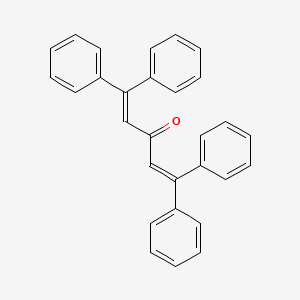
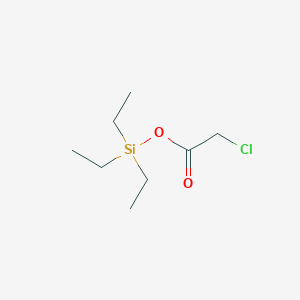
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)

